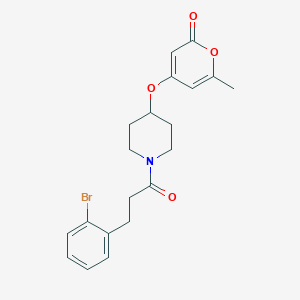
4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound may undergo various chemical reactions, similar to other organic compounds. For instance, organoboron compounds can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Synthesis and Characterization
The compound falls within the broader category of synthetic organic chemistry, where researchers have developed various methodologies for synthesizing pyran derivatives due to their significant biological activities. For instance, the Michael addition of active methylene compounds to (Z)-2-arylidenebenzo[b]thiophen-3(2H)-ones has been utilized for synthesizing 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyrans, highlighting a strategy that could be applicable to similar compounds (Bakhouch et al., 2015). Furthermore, the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives has been reported, indicating the efficiency of such approaches in generating complex molecules with potential anticancer activity (Hadiyal et al., 2020).
Biological Activities
The exploration of pyran derivatives extends into biological evaluations, where synthesized compounds undergo screening for various activities. For example, the antimicrobial and docking studies on certain pyran derivatives have shown promising results, suggesting that similar structures could exhibit comparable activities (Okasha et al., 2022). This approach is crucial for identifying new therapeutic agents.
Antitumor Activity
Synthesis and evaluation of novel compounds for antitumor activity represent a critical area of research. Certain pyrazole derivatives, for instance, have demonstrated significant cytotoxicity against tumor cell lines, underscoring the potential of pyran derivatives in cancer therapy (Naito et al., 2005).
Electrochemical Studies
Investigations into the electrochemical properties of compounds offer insights into their reactivity and potential applications. Novel Mannich bases bearing the pyrazolone moiety have been synthesized and characterized, with electrochemical behavior explored through polarography and cyclic voltammetry, indicating the versatility of these compounds (Naik et al., 2013).
properties
IUPAC Name |
4-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4/c1-14-12-17(13-20(24)25-14)26-16-8-10-22(11-9-16)19(23)7-6-15-4-2-3-5-18(15)21/h2-5,12-13,16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAQZBPNOUYJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanopropyl)-3-{[(6-methylpyridin-3-yl)oxy]methyl}benzamide](/img/structure/B2988131.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2988132.png)
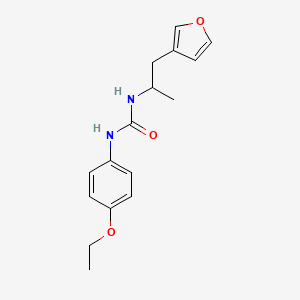
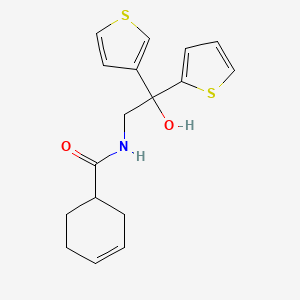
![1-benzyl-3-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2988137.png)
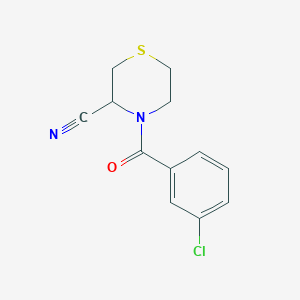
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2988141.png)



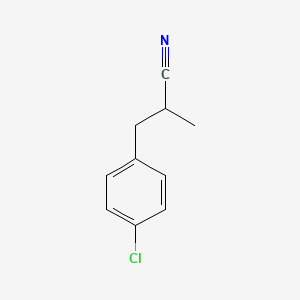
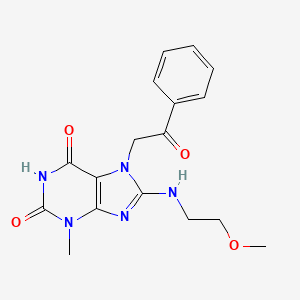
![N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-methylbenzohydrazide](/img/structure/B2988152.png)